

Methylcobalamin Hydrate (C₆₃H₉₁CoN₁₃O₁₄P·xH₂O): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylcobalamin hydrate*

Cat. No.: *B15546271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin, the biologically active coenzyme form of vitamin B₁₂, is a vital component in numerous metabolic pathways essential for human health. This technical guide provides an in-depth overview of **methylcobalamin hydrate**, focusing on its physicochemical properties, biological significance, and analytical methodologies. The information presented herein is intended to support research, drug development, and clinical applications of this essential micronutrient.

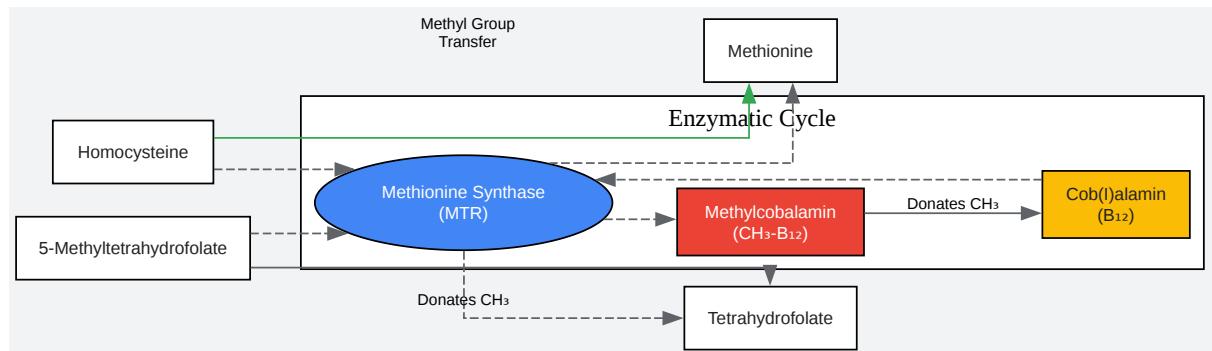
Physicochemical Properties

Methylcobalamin hydrate is a complex organometallic compound with a distinct bright red crystalline appearance.^[1] It is a cobalamin, differing from cyanocobalamin by the presence of a methyl group attached to the cobalt atom.^[1] Due to its photolabile nature, it is susceptible to degradation under light and also exhibits instability in acidic and alkaline conditions.^{[2][3][4]}

Table 1: Physicochemical Characteristics of **Methylcobalamin Hydrate**

Property	Value	Source
Molecular Formula	C ₆₃ H ₉₁ CoN ₁₃ O ₁₄ P·xH ₂ O	[5][6]
Molecular Weight (anhydrous)	1344.4 g/mol	[1][5]
Appearance	Red to dark red to brown powder/crystal	[5]
Purity (by HPLC)	≥ 96%	[5]
Solubility	Slightly soluble in water, very slightly soluble in Ethanol.	[7][8]
Storage Conditions	Store at 2 - 8 °C, protected from light.	[5][7]

Biological Role and Signaling Pathways

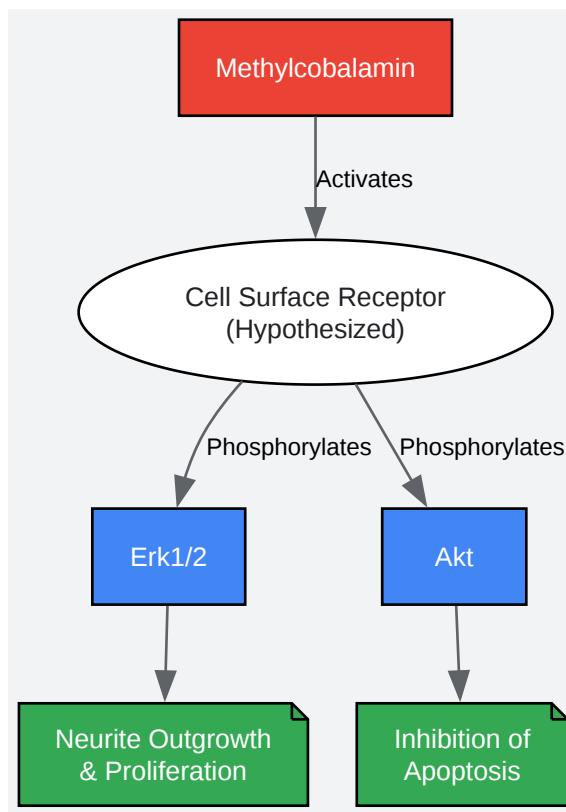

Methylcobalamin functions as a critical coenzyme for methionine synthase, an enzyme that plays a pivotal role in the remethylation of homocysteine to methionine.[9][10][11][12] This reaction is fundamental to the folate cycle and is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, including DNA and protein methylation.[9][13] Dysregulation of this pathway can lead to elevated homocysteine levels (hyperhomocysteinemia), a known risk factor for cardiovascular diseases.[10][14]

Beyond its role in one-carbon metabolism, methylcobalamin is crucial for the maintenance of the nervous system.[13][15] It promotes the synthesis of the myelin sheath that protects nerve fibers and is involved in the regeneration of damaged nerves.[15] Recent studies have indicated that methylcobalamin exerts its neuroprotective effects by modulating specific signaling pathways. It has been shown to facilitate neurite outgrowth and inhibit neuronal apoptosis through the Erk1/2 and Akt signaling pathways.[13][16]

Methionine Synthesis Pathway

The core function of methylcobalamin is to act as a methyl group carrier in the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.[12] This process is

vital for regenerating the essential amino acid methionine and for the production of tetrahydrofolate, which is necessary for nucleotide synthesis.[9][17]



[Click to download full resolution via product page](#)

Methionine Synthesis Pathway mediated by Methylcobalamin.

Neuroprotective Signaling Pathways

Methylcobalamin has been demonstrated to promote neuronal survival and growth by activating key intracellular signaling cascades. The Erk1/2 and Akt pathways are central to these neurotrophic effects.

[Click to download full resolution via product page](#)

Neuroprotective Signaling of Methylcobalamin via Erk1/2 and Akt Pathways.

Experimental Protocols: Quantification of Methylcobalamin

Accurate quantification of methylcobalamin in pharmaceutical formulations is crucial for quality control and dosage verification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable method for this purpose.[18][19][20]

Stability-Indicating RP-HPLC Method

This method is designed to separate methylcobalamin from its degradation products, making it suitable for stability studies.[2]

Table 2: Chromatographic Conditions for Stability-Indicating RP-HPLC

Parameter	Condition
Column	Inertsil C18 (250 × 4.6 mm, 5 µm)
Mobile Phase	25 mM Potassium Dihydrogen Phosphate (pH 3.8) : Methanol : Acetonitrile (55:35:10, v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm (Diode Array Detector)
Column Temperature	25°C
Run Time	6 min
Linearity Range	2 - 160 µg/mL ($r^2 = 0.9995$)
Reference	[2]

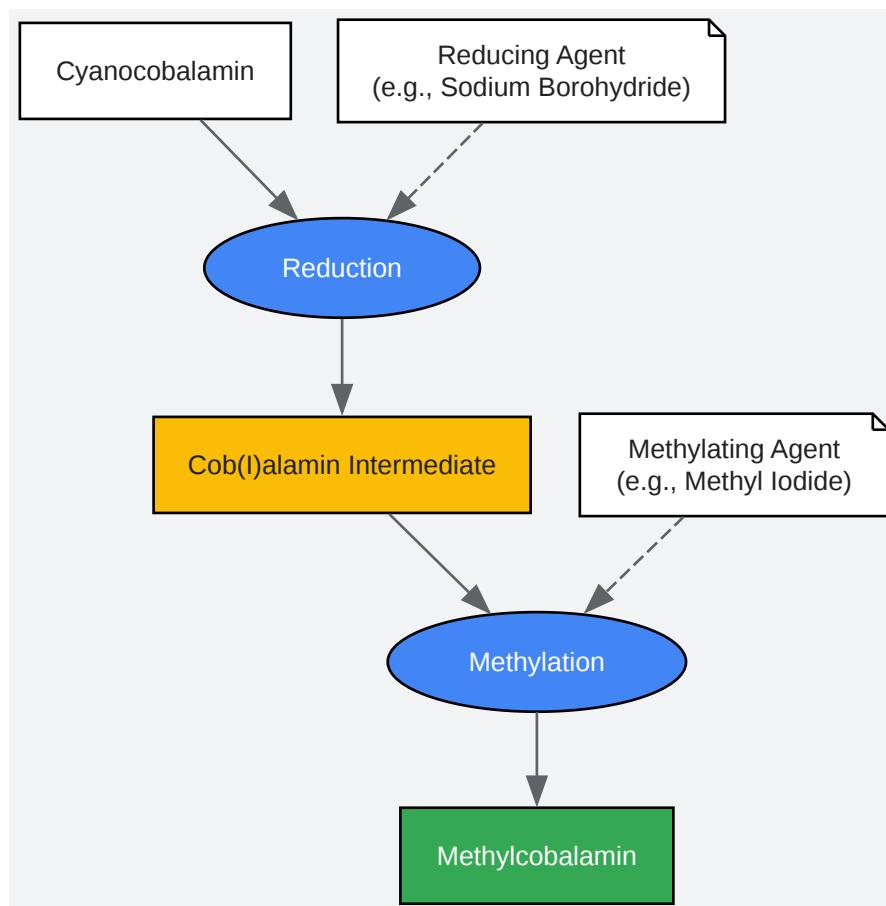
Protocol:

- **Standard Solution Preparation:** Accurately weigh and dissolve methylcobalamin reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linearity range (e.g., 2, 10, 20, 40, 80, 120, 160 µg/mL).
- **Sample Preparation:** For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of methylcobalamin in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter. For injections, dilute the formulation with the mobile phase to a concentration within the calibration range.
- **Chromatographic Analysis:** Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
- **Quantification:** Identify the methylcobalamin peak based on its retention time. Calculate the concentration of methylcobalamin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

RP-HPLC Method for Combined Dosage Forms

This method is suitable for the simultaneous estimation of methylcobalamin and other active pharmaceutical ingredients, such as pregabalin, in capsule formulations.[\[18\]](#)

Table 3: Chromatographic Conditions for Combined Dosage Form Analysis


Parameter	Condition
Column	Inertsil ODS 3 C18 (250 mm x 4.0 mm, 3 μ m)
Mobile Phase	Buffer (0.01 M KH_2PO_4 and 0.01 M K_2HPO_4) : Methanol (60:40, v/v)
Flow Rate	0.6 mL/min
Detection Wavelength	210 nm
Linearity Range (Methylcobalamin)	0.75 - 11.25 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$
Reference	[18]

Protocol:

- Standard and Sample Preparation: Follow a similar procedure as described in section 3.1, using the specified mobile phase as the diluent.
- Chromatographic Analysis and Quantification: Proceed with the injection and analysis as outlined previously, using the specified chromatographic conditions.

Synthesis Overview

The laboratory and industrial synthesis of methylcobalamin typically involves the reduction of cyanocobalamin followed by methylation.[\[1\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

General Synthesis Workflow for Methylcobalamin.

Commonly used reducing agents include sodium borohydride.^[1]^[22] Methylating agents can vary, with methyl iodide being a frequently cited example.^[1] The reaction is typically carried out in an alkaline solution.^[1]

Conclusion

Methylcobalamin hydrate is a multifaceted molecule with significant therapeutic potential, particularly in the realms of neurology and cardiovascular health. Its well-defined role in critical metabolic pathways, coupled with emerging evidence of its influence on cellular signaling, underscores its importance in drug development and clinical nutrition. The analytical methods detailed in this guide provide a robust framework for the accurate quantification and quality assessment of methylcobalamin in various formulations, ensuring its safe and effective use.

application. Further research into its molecular mechanisms will continue to unveil new therapeutic avenues for this essential vitamin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylcobalamin - Wikipedia [en.wikipedia.org]
- 2. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Methylcobalamin hydrate - Immunomart [immunomart.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Methylcobalamin hydrate, 97% | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mecobalamin: mechanism, pharmacokinetics and metabolism_Chemicalbook [chemicalbook.com]
- 15. What is the mechanism of Mecobalamin? [synapse.patsnap.com]

- 16. Methylcobalamin promotes proliferation and migration and inhibits apoptosis of C2C12 cells via the Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cobalamin dependent methionine synthesis and methyl-folate-trap in human vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. Analytical Methodologies for Determination of Methylcobalamin: An Overview [paper.researchbib.com]
- 21. EP1236737B1 - Process for production of methylcobalamin - Google Patents [patents.google.com]
- 22. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methylcobalamin Hydrate ($C_{63}H_{91}CoN_{13}O_{14}P \cdot xH_2O$): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546271#molecular-formula-of-methylcobalamin-hydrate-c63h91con13o14p-xh2o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com